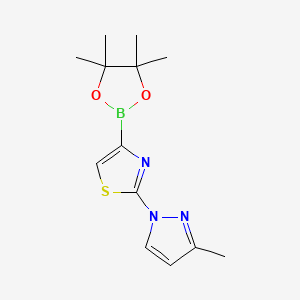

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

CAS No.: 1310405-16-3

Cat. No.: VC11736111

Molecular Formula: C13H18BN3O2S

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310405-16-3 |

|---|---|

| Molecular Formula | C13H18BN3O2S |

| Molecular Weight | 291.2 g/mol |

| IUPAC Name | 2-(3-methylpyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C13H18BN3O2S/c1-9-6-7-17(16-9)11-15-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |

| Standard InChI Key | CLYGHLXBULPYPR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC(=N3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC(=N3)C |

Introduction

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is a complex organic compound featuring a thiazole ring, a pyrazole moiety, and a boronic acid pinacol ester group. This compound is of interest in medicinal chemistry due to its potential for bioconjugation and targeted drug delivery, as well as its structural similarity to bioactive molecules found in pharmaceuticals.

Synthesis Methods

The synthesis of compounds like 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves multiple steps, including the formation of the thiazole and pyrazole rings and the introduction of the boronic acid pinacol ester moiety. While specific synthesis details for this compound are not widely documented, similar compounds often involve palladium-catalyzed cross-coupling reactions to introduce the boronic acid pinacol ester group .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpyrazole-4-boronic acid pinacol ester | Contains a methyl group on pyrazole | Similar structure with different functional group positioning |

| 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Similar structure with different methyl positioning | Different methyl placement on the pyrazole ring |

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | Features a dioxaborolane structure | Different boronic acid derivative without pyrazole |

Research Findings and Future Directions

Research on compounds like 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is ongoing, with a focus on understanding their biological interactions and potential therapeutic applications. The unique arrangement of functional groups in this compound offers opportunities for designing novel materials or drugs with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume